molecular formula C10H10O2 B8253866 (5S)-5-phenyloxolan-2-one

(5S)-5-phenyloxolan-2-one

Cat. No. B8253866
M. Wt: 162.18 g/mol
InChI Key: AEUULUMEYIPECD-VIFPVBQESA-N
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Patent
US04175089

Procedure details

Styrene in the amount of 20 grams was dissolved in 100 milliliters of acetic acid containing 10% potassium acetate. Ceric acetate in the amount of 0.005 mole was added and the reaction mixture was heated in a sealed tube at 110° C. overnight. The lactone, gamma-phenyl butyrolactone, was obtained in 70% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ceric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([OH:12])(=[O:11])[CH3:10]>>[C:3]1([CH:2]2[O:12][C:9](=[O:11])[CH2:10][CH2:1]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Ceric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175089

Procedure details

Styrene in the amount of 20 grams was dissolved in 100 milliliters of acetic acid containing 10% potassium acetate. Ceric acetate in the amount of 0.005 mole was added and the reaction mixture was heated in a sealed tube at 110° C. overnight. The lactone, gamma-phenyl butyrolactone, was obtained in 70% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ceric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([OH:12])(=[O:11])[CH3:10]>>[C:3]1([CH:2]2[O:12][C:9](=[O:11])[CH2:10][CH2:1]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Ceric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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